molecular formula C24H21ClN4O2S2 B2809934 N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954698-22-7

N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2809934
CAS No.: 954698-22-7
M. Wt: 497.03
InChI Key: BBOKPZSDWOYDJC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural components, including a chlorinated phenyl ring, a thiazole moiety, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with 2-(2-methoxyphenyl)-4-methylthiazole, which can be synthesized through a Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.

    Pyridazine Ring Formation: The thiazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring.

    Thioether Formation: The pyridazine-thiazole intermediate is then subjected to a nucleophilic substitution reaction with a suitable thiol to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with 3-chloro-4-methylphenyl acetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thiazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-14-8-9-16(12-18(14)25)27-21(30)13-32-22-11-10-19(28-29-22)23-15(2)26-24(33-23)17-6-4-5-7-20(17)31-3/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOKPZSDWOYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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